molecular formula C19H23N5O3 B2685066 1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 1704648-52-1

1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2685066
CAS No.: 1704648-52-1
M. Wt: 369.425
InChI Key: YOKLJPBGKZMBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core substituted with an o-tolyl (ortho-methylphenyl) group, linked via a methyl-piperidine bridge to an imidazolidin-2-one moiety. The oxadiazole ring is a key pharmacophore known for enhancing metabolic stability and binding affinity in medicinal chemistry . The piperidine and imidazolidinone moieties contribute to conformational flexibility and hydrogen-bonding interactions, which are critical for target engagement .

Properties

IUPAC Name

1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-13-5-2-3-7-15(13)17-21-16(27-22-17)11-14-6-4-9-23(12-14)19(26)24-10-8-20-18(24)25/h2-3,5,7,14H,4,6,8-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKLJPBGKZMBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting o-tolyl hydrazine with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Formation of the imidazolidinone moiety: The final step involves the reaction of the piperidine-oxadiazole intermediate with an isocyanate or a related compound to form the imidazolidinone ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The o-tolyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

  • Oxidation of the o-tolyl group can yield benzoic acid derivatives.
  • Reduction of the oxadiazole ring can produce amine derivatives.
  • Substitution reactions can introduce various functional groups onto the piperidine ring, leading to a wide range of derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in several pharmaceutical applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cellular mitosis and apoptosis pathways.
  • Antimicrobial Properties : Research indicates potential effectiveness against various bacterial strains, suggesting applications in treating infections caused by resistant bacteria.
  • Neurological Applications : Given the piperidine component's known activity in central nervous system modulation, this compound may be explored for neuroprotective or psychoactive properties.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to 1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one:

  • Antitumor Activity : A study published in a peer-reviewed journal evaluated a series of oxadiazole derivatives for their ability to inhibit tumor cell growth. Results indicated that certain modifications to the oxadiazole moiety enhanced cytotoxicity against specific cancer cell lines .
  • Antimicrobial Efficacy : Another research effort assessed various oxadiazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings highlighted that some derivatives exhibited significant inhibition zones in disc diffusion assays .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound to target proteins involved in cancer and microbial infections. These studies provide insights into the potential mechanisms of action and guide further synthetic modifications .

Mechanism of Action

The mechanism of action of 1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The oxadiazole and imidazolidinone moieties can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole and Piperidine Linkages

The compound shares structural motifs with several analogues, differing primarily in substituents on the oxadiazole ring and attached heterocycles. Key examples include:

Compound ID/Name Substituents on Oxadiazole Molecular Weight (g/mol) Yield (%) Purity (%) Biological Activity/Notes Reference
Target Compound o-Tolyl ~319.36* N/A N/A Hypothesized TRP channel modulation -
4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (47) Trifluoromethyl biphenyl N/A 55 99.47 Dual TRPA1/TRPV1 antagonist
1-{3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}imidazolidin-2-one Cyclopropyl 319.36 N/A N/A Structural analogue; cyclopropyl enhances metabolic stability
V-0219 (Compound 9) 4-(Trifluoromethyl)phenyl N/A N/A N/A GLP-1R positive allosteric modulator; subnanomolar potency
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid Ethyl (pyridine-linked) 285.26 N/A N/A Carboxylic acid introduces solubility challenges

*Estimated based on .

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in compound 47 and V-0219) improve receptor binding but may reduce solubility.
  • Scaffold Flexibility : Piperidine linkages (common in all compounds) enable conformational adaptability, critical for interacting with diverse targets like TRP channels or GLP-1R .
  • Synthetic Challenges : Yields for oxadiazole-containing compounds vary widely (30–72% in ), with sterically hindered substituents (e.g., compound 50) resulting in lower yields .

Pharmacological and Physicochemical Properties

  • Target Selectivity: While the target compound’s activity is unconfirmed, analogues like compound 47 (TRPA1/TRPV1 antagonist) and V-0219 (GLP-1R modulator) demonstrate that minor structural changes dramatically alter target specificity. The o-tolyl group may favor TRP channel interactions over GLP-1R .
  • In contrast, the carboxylic acid in increases polarity but introduces formulation challenges .

Drug-Likeness and ADME Profiles

  • Lipophilicity : The o-tolyl group likely increases logP compared to cyclopropyl or trifluoromethyl substituents, favoring passive diffusion but risking off-target binding.
  • Hydrogen-Bonding : The imidazolidin-2-one moiety (2 H-bond acceptors) may enhance target engagement compared to simpler heterocycles in other analogues .

Biological Activity

The compound 1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article provides an overview of the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N4O3C_{23}H_{26}N_{4}O_{3}, with a molecular weight of approximately 398.48 g/mol. The structure features a piperidine ring, an imidazolidinone moiety, and an oxadiazole ring substituted with an o-tolyl group.

PropertyValue
Molecular FormulaC23H26N4O3
Molecular Weight398.48 g/mol
CAS Number1251611-79-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include the formation of the oxadiazole ring through cyclization reactions and subsequent modifications to introduce the piperidine and imidazolidinone functionalities.

Anticancer Activity

Recent studies have indicated that derivatives containing oxadiazole rings exhibit significant anticancer properties. For example, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of oxadiazole derivatives. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and inhibition of critical metabolic pathways.

Anti-inflammatory Effects

In vitro studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in macrophage cell lines. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Anticancer Study : A study evaluating the cytotoxic effects of oxadiazole derivatives on human cancer cells reported IC50 values ranging from 10 to 30 µM for related compounds, indicating moderate potency against tumor growth .
  • Antimicrobial Evaluation : Another investigation into similar compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 15 µg/mL .
  • Anti-inflammatory Research : A study focusing on the anti-inflammatory activity found that compounds related to this structure significantly reduced levels of TNF-alpha and IL-6 in RAW264.7 macrophages, suggesting a promising avenue for treating chronic inflammatory conditions .

Q & A

Q. What are the established synthetic routes for preparing 1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one, and how can reaction yields be optimized?

Methodological Answer: The compound’s synthesis involves multi-step strategies, including:

  • Oxadiazole Ring Formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or EDCI) .
  • Piperidine-Imidazolidinone Coupling : Amide bond formation via activation of the carbonyl group (e.g., HATU/DIPEA or carbodiimide coupling) .
  • Optimization : Yield improvements (e.g., 85% in related imidazolidin-4-one derivatives) are achieved by controlling reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of intermediates .

Q. What analytical techniques are critical for validating the structure of this compound?

Methodological Answer:

  • FT-IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1674 cm⁻¹ (amide) and ~1731 cm⁻¹ (imidazolidinone), along with N-H stretches at 3200–3400 cm⁻¹ .
  • ¹H/¹³C-NMR : Key signals include δ 31.98 ppm (piperidine CH₂-N), δ 55.79 ppm (CH₂-C=O), and aromatic protons (δ 129–138 ppm) from the o-tolyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight accuracy (e.g., calculated vs. observed m/z).

Q. How can preliminary biological activity screenings be designed for this compound?

Methodological Answer:

  • Antimicrobial Assays : Use standardized microdilution methods (e.g., MIC determination against S. aureus or E. coli) .
  • Antioxidant Evaluation : DPPH radical scavenging assays, with IC₅₀ comparisons to ascorbic acid .
  • Enzyme Inhibition : Fluorescence-based assays for targets like acetylcholinesterase or kinases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Replace the o-tolyl group with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance antimicrobial potency .
  • Scaffold Hybridization : Introduce pyrazole or triazole moieties to the imidazolidinone core, as seen in bioactive analogs .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic interactions .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

Methodological Answer:

  • Dynamic Effects : Investigate rotational barriers in the piperidine ring using variable-temperature NMR to explain split signals .
  • Tautomeric Equilibria : For oxadiazole derivatives, verify tautomer stability via pH-dependent UV-Vis spectroscopy .
  • X-ray Crystallography : Resolve ambiguities by determining single-crystal structures .

Q. What computational strategies are suitable for modeling this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with kinase domains or bacterial enzymes .
  • MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to assess binding free energies .
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. How does the compound’s stability under varying pH and temperature conditions impact its experimental applications?

Methodological Answer:

  • Accelerated Stability Studies : Incubate at pH 1–13 (37°C) and monitor degradation via HPLC .
  • Thermal Analysis : TGA/DSC to determine decomposition temperatures (>200°C for related imidazolidinones) .
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole to enhance metabolic stability .
  • Prodrug Design : Introduce ester groups at the imidazolidinone nitrogen for enhanced solubility .
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.